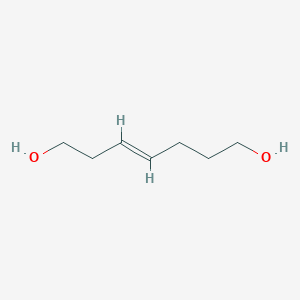

(E)-hept-3-ene-1,7-diol

Description

Definitional Framework and Stereochemical Considerations of (E)-Hept-3-ene-1,7-diol

IUPAC Nomenclature and Isomeric Forms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is this compound. nih.gov The "(E)" prefix specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. The "-hept-" root signifies a seven-carbon chain, "-3-ene-" indicates a double bond at the third carbon, and "-1,7-diol" denotes the presence of hydroxyl groups at both ends of the carbon chain. nih.govjst.go.jp

This compound can exist in another isomeric form, (Z)-hept-3-ene-1,7-diol, where the substituents around the double bond are on the same side. The different spatial arrangements of these isomers can lead to variations in their physical and chemical properties.

Structural Attributes and E-Stereoisomerism

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 84143-36-2 |

| Canonical SMILES | C(C=CCCCO)CO |

| InChI Key | DOOJAFNLRWSMQE-OWOJBTEDSA-N |

Data sourced from PubChem. nih.gov

Historical Context and Evolution of Research on Unsaturated Diols

The study of unsaturated diols is a significant subfield of organic chemistry. Historically, research has focused on their synthesis and reactions, with early work establishing fundamental methods for their preparation. wikipedia.orgscirp.org The development of stereoselective synthesis methods, such as the Sharpless asymmetric dihydroxylation, marked a major advancement, allowing for the controlled synthesis of specific stereoisomers of diols. wikipedia.org

More recently, research on long-chain unsaturated diols has expanded into fields like paleoceanography, where they serve as biomarkers to reconstruct past sea surface temperatures. vliz.be The synthesis of unsaturated diols from renewable resources like muconic acid is also an area of active investigation, highlighting a shift towards sustainable chemistry. acs.org While specific historical research on this compound is not extensively documented in early literature, the broader progress in the synthesis and understanding of unsaturated diols has paved the way for its current applications.

Significance within Contemporary Organic Synthesis and Chemical Biology

In contemporary organic synthesis, this compound serves as a valuable bifunctional molecule. The two hydroxyl groups can be selectively protected or functionalized, and the double bond can participate in a variety of reactions, including metathesis, epoxidation, and hydrogenation. This allows for the construction of complex molecular architectures from a relatively simple starting material. mdpi.comox.ac.uk For instance, unsaturated diols are precursors in the synthesis of heterocycles and macrocycles. acs.orgconicet.gov.ar

Overview of Research Trajectories for this compound

Current research involving this compound and related unsaturated diols is following several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and stereoselective methods for the synthesis of this compound and its derivatives. mdpi.comox.ac.uk This includes the use of metathesis reactions with catalysts like the Grubbs' catalyst. mdpi.comacs.org

Application as a Building Block in Total Synthesis: The compound's bifunctionality makes it an attractive starting material for the total synthesis of complex natural products and other target molecules. acs.org

Exploration of Biological Activity: Researchers are investigating the potential biological activities of this compound and its derivatives, spurred by the known bioactivities of other unsaturated diols. mdpi.comacs.orgacs.org

Polymer Chemistry: Unsaturated diols are used as monomers in the synthesis of polyesters and polyurethanes, and research is ongoing to develop new polymers with tailored properties based on structures like this compound. wikipedia.orgacs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-Hept-3-ene-1,7-diol |

| Muconic Acid |

| Grubbs' Catalyst |

| Polyesters |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84143-36-2 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(E)-hept-3-ene-1,7-diol |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1+ |

InChI Key |

DOOJAFNLRWSMQE-OWOJBTEDSA-N |

Isomeric SMILES |

C(C/C=C/CCO)CO |

Canonical SMILES |

C(CC=CCCO)CO |

Origin of Product |

United States |

Synthetic Methodologies for E Hept 3 Ene 1,7 Diol and Its Derivatives

Conventional Synthetic Approaches to (E)-Hept-3-ene-1,7-diol

Conventional methods for synthesizing this compound often rely on linear sequences, building the carbon skeleton and introducing the necessary functional groups in a stepwise fashion.

Linear Synthesis Pathways

Linear pathways involve the sequential construction of the target molecule from simpler, readily available starting materials.

A plausible and efficient method for the synthesis of this compound involves the cross-metathesis reaction between 1-hexen-6-ol and a suitable C1 synthon. While direct coupling with formaldehyde (B43269) can be challenging, a more practical approach utilizes a formaldehyde equivalent like allyl alcohol. Olefin metathesis, a powerful carbon-carbon bond-forming reaction, is central to this strategy. beilstein-journals.orgorganic-chemistry.orguwindsor.ca

The reaction, catalyzed by a ruthenium-based catalyst such as Grubbs' catalyst, would couple 1-hexen-6-ol with allyl alcohol. beilstein-journals.orgacs.org This cross-metathesis would ideally form this compound and release ethene as a byproduct. organic-chemistry.org The selectivity for the desired trans-(E)-isomer is often favored thermodynamically in these reactions. acs.org

| Starting Material 1 | Starting Material 2 | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| 1-Hexen-6-ol | Allyl alcohol | Grubbs' Catalyst (Ru-based) | This compound | Forms C-C double bond with high E-selectivity. acs.org |

Alternative routes to the heptene (B3026448) diol scaffold have also been explored. One such method involves the isomerization of 1-heptene (B165124) to generate internal heptene isomers, which can then be functionalized. For instance, transition metal catalysts can facilitate the migration of the double bond from the terminal position. Subsequent oxidation reactions, such as dihydroxylation, can then introduce the diol functionality. organic-chemistry.org

Another approach could start from hept-3-yne-1,7-diol. The key step would be the stereoselective reduction of the alkyne to an (E)-alkene. This can be achieved using dissolving metal reduction (e.g., sodium in liquid ammonia) to favor the formation of the trans-double bond.

Precursor Chemistry and Downstream Transformations in Synthesis

In the context of the cross-metathesis strategy, 1-hexen-6-ol serves as the primary precursor, providing six of the seven carbon atoms and one of the hydroxyl groups of the final product. beilstein-journals.org This molecule contains both a terminal alkene, which is reactive in metathesis, and a primary alcohol, which remains intact during the reaction.

Downstream transformations are minimal in this specific route, as the key coupling reaction directly assembles the target molecule. The main purification step involves separating the desired this compound from any unreacted starting materials, homodimerized products, and catalyst residues. organic-chemistry.org The use of functional group-tolerant catalysts is crucial for the success of this approach, preventing unwanted side reactions involving the hydroxyl groups. uwindsor.ca

Advanced Stereoselective and Enantioselective Synthesis of Olefinic Diols

For the synthesis of chiral, non-racemic olefinic diols, more advanced strategies are required that can control the stereochemistry at the chiral centers.

Chiral Pool Strategies for Diol Construction

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. researchgate.nethbni.ac.in This strategy is highly effective for constructing complex molecules with defined stereochemistry. acs.org

Carbohydrates like D-glucose or L-tartaric acid are common starting points for the synthesis of polyhydroxylated compounds. researchgate.netacs.org For example, D-glucose can be chemically modified through a series of steps—including protection, oxidation, and reduction—to yield intermediates that can be elaborated into target diols. acs.org The Ferrier carbocyclization is one powerful transformation used in carbohydrate chemistry to create enantiomerically pure cyclohexanone (B45756) derivatives, which can serve as precursors to various chiral structures. researchgate.net Similarly, L-ribose has been used to construct highly substituted chiral fragments for natural product synthesis. researchgate.net

These methods involve multi-step sequences but offer the significant advantage of transferring the inherent chirality of the starting material to the final product, which is essential for applications where specific stereoisomers are required. researchgate.netyork.ac.uk

| Chiral Precursor | Target Moiety | Key Advantage | Reference |

|---|---|---|---|

| D-Glucose | Polyhydroxylated structures | Readily available, provides multiple chiral centers. | acs.org |

| L-Tartaric Acid | Aminocyclitols, Diols | Inexpensive C2-symmetric starting material. | researchgate.net |

| L-Ribose | Substituted cis-triol fragments | Allows for construction of complex chiral rings. | researchgate.net |

| Amino Acids | α-Amino acids, β-lactams | Provides enantiomerically pure nitrogen-containing scaffolds. | researchgate.netsci-hub.se |

Asymmetric Catalysis in Unsaturated Diol Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with a high degree of stereocontrol. In the context of unsaturated diols like this compound, this is crucial for accessing specific stereoisomers which may have distinct biological activities or serve as key intermediates in the synthesis of complex natural products. The field encompasses a range of catalytic systems, including those based on transition metals and small organic molecules (organocatalysts).

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers powerful and versatile methods for the asymmetric synthesis of unsaturated diols. nih.govnih.govrsc.org These reactions often exhibit high levels of enantioselectivity and diastereoselectivity, proceeding under mild conditions. nih.govresearchgate.net

Chiral transition metal complexes, a prominent class of catalysts for asymmetric reactions, are instrumental in controlling the stereochemistry of reactions that introduce new stereocenters. nih.gov The foundational work in this area has led to the development of a wide array of catalysts. nih.gov For instance, chromium-catalyzed asymmetric allylation reactions have been developed for the enantioselective preparation of protected 1,3-diols. rhhz.net Using a carbazole-based bisoxazoline as a chiral ligand, a variety of optically pure 1,3-diols have been synthesized in yields ranging from 34% to 87% with up to 98% enantiomeric excess (ee). rhhz.net These reactions tolerate a range of functional groups, including aromatic, aliphatic, and α,β-unsaturated aldehydes. rhhz.net

Another significant advancement is the asymmetric transfer hydrogenation (ATH) of β,γ-unsaturated α-diketones, which provides access to enantioenriched acyloins and 1,2-diols. nih.gov This method is highly regio- and stereoselective, offering a concise approach to these valuable building blocks. nih.gov The use of half-sandwich bifunctional catalysts has been particularly successful in the ATH of various prochiral ketones. nih.gov The stereochemical outcome of these reactions is often controlled by the chirality of the ligand associated with the metal center. nih.gov For example, in Noyori-Ikariya type catalysts, the chirality of the TsDPEN ligand dictates the absolute configuration at the ruthenium metal center, which in turn promotes asymmetric induction. nih.gov

The table below summarizes key findings in transition metal-catalyzed asymmetric synthesis of diols.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Chromium/Carbazole-bisoxazoline | Aldehydes | Protected 1,3-diols | High enantioselectivity (up to 98% ee). rhhz.net |

| Ruthenium/TsDPEN | β,γ-Unsaturated α-diketones | Acyloins and 1,2-diols | High regio- and stereoselectivity. nih.gov |

| Iridium/Chiral Ligand | 1,3-diols and Isoprene oxide | tert-(Hydroxy)prenylated 1,3-diols | High levels of catalyst-controlled diastereoselectivity. nih.gov |

Organocatalytic Approaches to Stereodefined Diols

Organocatalysis has emerged as a powerful complementary strategy to metal-based catalysis for the synthesis of stereodefined diols. rsc.org These methods utilize small, chiral organic molecules to catalyze asymmetric transformations, often under mild and environmentally benign conditions. rsc.org

A key advantage of organocatalysis is the ability to perform direct modifications of diols, reducing the need for protecting groups. rsc.org This is often achieved through the use of hydrogen-bond donor frameworks, Lewis and Brønsted acid catalysis, and photoredox platforms. rsc.org For example, chiral phosphoric acids (CPAs) and their derivatives are a privileged class of Brønsted acids in asymmetric synthesis, with their chiral diol cores demonstrating remarkable performance in various enantioselective transformations. rsc.org

One notable application is the asymmetric aldol (B89426) reaction, which can be used to synthesize chiral 1,3-keto alcohols that are subsequently reduced to chiral 1,3-diols. acs.org A recently developed method employs a novel proline-derived organocatalyst in combination with Cu(OTf)₂ to achieve high enantioselectivity (often >99% ee) in the aldol step. acs.org The subsequent asymmetric reduction using chiral oxazaborolidine reagents yields chiral 1,3-diols with high enantiomeric purity. acs.org

The desymmetrization of meso-diols is another area where organocatalysis has made significant contributions. rsc.org Chiral hemiboronic acid catalysts have been employed for the enantioselective alkylation of meso-1,3-diols. rsc.org Furthermore, photoredox organocatalysis represents a mechanistically distinct approach for the desymmetrization of meso-diols, achieving high enantioselectivity through the controlled generation and selective capture of ketyl radical intermediates. rsc.org

The following table highlights some recent advances in organocatalytic approaches to stereodefined diols.

| Catalyst Type | Reaction Type | Substrate Type | Product Type | Key Features |

| Proline-derived organocatalyst/Cu(OTf)₂ | Asymmetric Aldol Reaction | Aldehydes and Ketones | Chiral 1,3-keto alcohols | High enantioselectivity (>99% ee). acs.org |

| Chiral Oxazaborolidine | Asymmetric Reduction | Chiral 1,3-keto alcohols | Chiral 1,3-diols | High enantiomeric purity. acs.org |

| Chiral Hemiboronic Acid | Enantioselective Alkylation | meso-1,3-diols | Chiral 1,3-diols | Desymmetrization strategy. rsc.org |

| Photoredox Organocatalysis | Desymmetrization | meso-diols | Enantioenriched hydroxyketones | Mechanistically distinct approach. rsc.org |

| Chiral Phosphoric Acids (CPAs) | Various | Unsaturated compounds | Stereodefined products | Privileged catalyst class. rsc.org |

Chemoenzymatic Syntheses of Heptene Diol Stereomers

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. This approach is particularly valuable for the synthesis of chiral compounds like the stereomers of heptene diols.

A notable example is the synthesis of hept-6-ene-2,5-diol stereomers starting from sulcatol. nih.gov This chemoenzymatic route utilizes two lipase-catalyzed acylation reactions as the key steps to introduce chirality. nih.gov The resulting stereomers of hept-6-ene-2,5-diol derivatives are versatile chiral intermediates that can be converted into various natural products. nih.gov

Enzymes, such as transketolase, can also be employed in asymmetric carbon-carbon bond forming reactions. ucl.ac.uk The enzyme catalyzes the transfer of a two-carbon ketose donor to an aldose acceptor. ucl.ac.uk Using a non-phosphorylated ketol donor like hydroxypyruvate leads to an irreversible reaction that generates a dihydroxyketone product. ucl.ac.uk This methodology has been used to investigate the synthesis of racemic dihydroxyketones and the development of asymmetric organocatalytic reactions. ucl.ac.uk

Furthermore, a two-step biocatalytic approach in a microaqueous reaction system has been developed for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol. acs.org This method, which combines carboligation and oxidoreduction reactions using lyophilized whole cells, achieves high product concentrations and excellent stereoselectivities. acs.org

The table below provides a summary of chemoenzymatic approaches for the synthesis of diol stereomers.

| Enzymatic Step | Starting Material | Product | Key Features |

| Lipase-catalyzed acylation | Sulcatol | Hept-6-ene-2,5-diol stereomers | Key steps for introducing chirality. nih.gov |

| Transketolase-catalyzed C-C bond formation | Hydroxypyruvate and an aldehyde | Dihydroxyketone | Asymmetric carbon-carbon bond formation. ucl.ac.uk |

| Carboligation and oxidoreduction | Aldehyde substrates | 1-Phenylpropane-1,2-diol stereoisomers | High product concentrations and stereoselectivities. acs.org |

Diastereoselective Control in Olefinic Diol Formation

Achieving diastereoselective control in the synthesis of olefinic diols is crucial for obtaining specific isomers with desired properties. Various synthetic methods have been developed to address this challenge.

One approach involves the dihydroxylation of alkenes. A novel, environmentally friendly method utilizes lithium bromide (LiBr) as a catalyst for the dihydroxylation of alkenes to produce either syn or anti diols with excellent diastereoselectivity. organic-chemistry.orgresearchgate.net The outcome is dependent on the oxidant used, with sodium periodate (B1199274) (NaIO₄) favoring the formation of syn-diols and (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] leading to anti-diols. organic-chemistry.orgresearchgate.net This transition-metal-free method offers a safer and more cost-effective alternative to traditional approaches. organic-chemistry.org

Another strategy is the electrochemically driven stereoselective synthesis of protected syn-1,2-diols from vinylarenes and N,N-dimethylformamide (DMF). rsc.org This method obviates the need for transition metal catalysts or external oxidizing agents, providing an operationally simple route to a variety of protected syn-1,2-diols. rsc.org Mechanistic studies suggest that the trifluoroacetate (B77799) ion plays a key role in the nucleophilic capture of a carbocation intermediate, leading to high syn-diastereoselectivity. rsc.org

Furthermore, a silicon-tethered ring-closing metathesis (RCM) strategy has been employed for the diastereoselective synthesis of trisubstituted olefins flanked by an allylic alcohol. rsc.org This methodology can be used to construct both E- and Z-trisubstituted olefins. rsc.org

The following table summarizes different methods for diastereoselective control in olefinic diol formation.

| Method | Reagents/Catalyst | Diastereoselectivity | Key Features |

| Catalytic Dihydroxylation | LiBr / NaIO₄ or PhI(OAc)₂ | syn or anti | Transition-metal-free, oxidant-dependent selectivity. organic-chemistry.orgresearchgate.net |

| Electrochemical Diformyloxylation | TFA, H₂O, TBABF₄ | syn | Electrochemically driven, avoids external oxidants. rsc.org |

| Silicon-Tethered RCM | Grubbs 2 catalyst | E or Z | Diastereoselective synthesis of trisubstituted olefins. rsc.org |

Emerging Synthetic Strategies for this compound

One promising area is the use of multicomponent reactions, which allow for the formation of multiple chemical bonds in a single operation, efficiently combining three or more reactants to access structurally complex molecules. rsc.org The integration of chiral catalysts into these processes provides precise stereochemical control. rsc.org Transition metal-catalyzed asymmetric multicomponent reactions using organoboron reagents have emerged as a powerful strategy, as organoboron compounds are non-toxic, stable, and can be easily converted to other functional groups stereoselectively. rsc.org

Another emerging trend is the development of new catalytic systems. For example, a new stereoselective approach for the substitution of the allyl hydroxy group in para-mentha-1,2-diol has been investigated in the search for new therapeutic agents. mdpi.com Additionally, the first total stereoselective synthesis of certain natural products has been achieved through intramolecular Diels-Alder reactions and aldol condensations. mdpi.com

The development of more sustainable and environmentally friendly methods is also a key focus. This includes the use of earth-abundant metal catalysts and biocatalytic approaches. researchgate.netru.nl For instance, chemoenzymatic syntheses provide an excellent alternative to classical routes by mimicking nature's sophisticated biosynthetic systems to achieve excellent stereochemical control. ru.nl

The table below highlights some emerging synthetic strategies relevant to the synthesis of complex diols.

| Strategy | Key Features | Potential Application |

| Asymmetric Multicomponent Reactions | High efficiency and stereocontrol, use of organoboron reagents. rsc.orgrsc.org | Synthesis of structurally complex molecules. |

| Novel Catalytic Systems | Development of new catalysts for improved selectivity and reactivity. mdpi.com | Access to novel therapeutic agents. |

| Sustainable and Biocatalytic Methods | Use of earth-abundant metals and enzymes for greener synthesis. researchgate.netru.nl | Environmentally friendly production of chiral compounds. |

| Stereoselective Rearrangements | Acid-catalyzed rearrangement of epoxides to form diol frameworks. researchgate.net | Synthesis of complex natural product skeletons. |

Reactivity Profiles and Mechanistic Investigations of E Hept 3 Ene 1,7 Diol

Transformations Involving the Olefinic Moiety of (E)-Hept-3-ene-1,7-diol

The carbon-carbon double bond in this compound is a key site for various chemical reactions, including cyclizations, metathesis, and functionalization reactions.

Cyclization Reactions and Heterocycle Formation

The linear structure of this compound, with reactive hydroxyl groups at both ends, makes it a suitable precursor for the synthesis of heterocyclic compounds, particularly cyclic ethers.

Intramolecular dehydrative cyclization of diols is a common method for forming cyclic ethers. In the case of this compound, this reaction can theoretically lead to the formation of substituted oxepanes (seven-membered rings) or tetrahydrofurans and tetrahydropyrans with alkenyl side chains, depending on the regioselectivity of the cyclization. The reaction is typically acid-catalyzed, involving protonation of one of the hydroxyl groups, followed by nucleophilic attack by the other hydroxyl group and subsequent dehydration.

While specific studies on the dehydrative cyclization of this compound are not extensively detailed in the provided search results, the general principles of diol cyclization are well-established. For instance, the synthesis of bicyclic ethers like 7-oxabicyclo[4.1.0]hept-2-ene can be achieved through cycloisomerization of 1,6-enyne precursors, highlighting the utility of intramolecular cyclization of unsaturated alcohols.

| Product Name | Ring Size | Side Chain |

|---|---|---|

| (E)-2-(But-2-en-1-yl)tetrahydrofuran | 5 | (E)-But-2-en-1-yl |

| (E)-2-(Prop-1-en-1-yl)tetrahydropyran | 6 | (E)-Prop-1-en-1-yl |

| (E)-2,7-Dihydro-1-oxepine | 7 | None |

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org For a di-terminal olefin, ring-closing metathesis (RCM) is a viable strategy to form cyclic alkenes. wikipedia.org Although this compound itself is not a diene, it can be a precursor to dienes that can undergo RCM.

More relevant to this compound is cross-metathesis (CM), a reaction that occurs between two different olefins. acs.org This reaction can be used to introduce new functional groups or extend the carbon chain. For example, the cross-metathesis of a protected form of this compound with another olefin could lead to a variety of functionalized products. The efficiency and selectivity of CM reactions are highly dependent on the catalyst used, with ruthenium-based catalysts like Grubbs' and Hoveyda-Grubbs catalysts being widely employed. wiley.comwiley.com

Research has shown that cross-metathesis reactions involving allylic alcohols can sometimes be challenging due to competing dimerization of the allylic alcohol partner. rsc.org However, strategies such as using silicon-tethered RCM have been developed to overcome these challenges in the synthesis of trisubstituted olefins. rsc.org

| Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|

| Terminal Olefin + (E)-tetradeca-1,3-diene | Ru-based catalyst | Internal E,Z-diene | wiley.com |

| 1,3-Dienes + Electron-deficient olefins | Ruthenium catalyst | Cross-metathesis products | researchgate.net |

| Allyl-substituted aromatics + Alkenyl boronates | Not specified | Functionalized alkenes | acs.org |

Olefin Functionalization Reactions

The double bond in this compound is susceptible to a variety of functionalization reactions, which can introduce new atoms or groups, leading to a wide array of derivatives. wiley.com

Common olefin functionalization reactions include:

Epoxidation: The reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide, (E)-3-(oxiran-2-yl)pentane-1,5-diol. The stereochemistry of the epoxidation can often be directed by the existing hydroxyl groups. Pinene epoxidation, for instance, is highly stereospecific due to steric hindrance from the bridgehead methyl groups. rsc.org

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) would lead to the formation of a tetrol, heptane-1,3,4,7-tetraol. The stereoselectivity of this reaction can be influenced by the reaction conditions and the substrate.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the corresponding dihalo-diol, such as 3,4-dihaloheptane-1,7-diol.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would yield a halo-diol, with the regioselectivity following Markovnikov's or anti-Markovnikov's rule depending on the reaction conditions.

Regioselective and Stereoselective Additions to the Double Bond

Controlling the regioselectivity and stereoselectivity of addition reactions to the double bond of this compound is crucial for the synthesis of specific target molecules. The presence of the two hydroxyl groups can play a significant role in directing the outcome of these reactions through steric hindrance or by acting as directing groups.

For instance, in hydrocarboxylation reactions of alkynes, a hydroxyl group can control the regioselectivity of the addition. rsc.org Similarly, in the Pd-catalyzed tandem oxidative cyclization of certain enediols, intramolecular hydrogen bonding has been shown to control the diastereoselectivity of the reaction. acs.org

The stereochemical outcome of metathesis reactions of related systems, such as 7-oxabicyclo[2.2.1]hept-5-ene derivatives, has been studied, highlighting the importance of substrate stereochemistry and catalyst choice in determining the E/Z selectivity of the products. beilstein-journals.org

Reactivity of Hydroxyl Functional Groups

The two primary alcohol groups of this compound are also key sites for chemical transformations. Their reactivity is typical of primary alcohols and includes:

Oxidation: The hydroxyl groups can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents. Selective oxidation of one hydroxyl group over the other would require the use of a protecting group strategy.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst leads to the formation of mono- or di-esters.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis) yields the corresponding ethers.

Protection: The hydroxyl groups can be protected with various protecting groups (e.g., silyl (B83357) ethers, acetals) to prevent them from reacting in subsequent synthetic steps. This is a common strategy in multi-step syntheses. For example, in the synthesis of (E)-4-methyl-1-phenyloct-4-ene-1,8-diol, a hydroxyl group is protected as a silyl ether. acs.org

The presence of two hydroxyl groups allows for the possibility of forming polymers through condensation reactions or the synthesis of macrocycles.

Derivatization Strategies for Hydroxyls

The two primary hydroxyl groups of this compound are amenable to a variety of derivatization reactions, including silylation, esterification, and etherification. These transformations are crucial for protecting the hydroxyl groups during multi-step syntheses or for modifying the molecule's physical and chemical properties.

Silylation: The hydroxyl groups can be converted to silyl ethers by reacting the diol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) or other silylating agents. This reaction is often carried out in the presence of a base, such as an amine, to neutralize the acid byproduct. rsc.orgnih.gov The use of chiral catalysts can achieve enantioselective mono-silylation of diols. rsc.orgnih.gov The resulting silyl ethers are generally stable under a range of conditions but can be readily cleaved when desired. Iridium-catalyzed intramolecular silylation of secondary alkyl C-H bonds has been reported as a method for the synthesis of 1,3-diols. acs.org

Esterification: Esterification can be achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. conicet.gov.arorganic-chemistry.org Acid catalysts are often employed when using carboxylic acids. The reaction with acid chlorides or anhydrides is typically faster and may be performed in the presence of a base to scavenge the acidic byproduct. thieme-connect.com These esterification reactions can be used to introduce a wide variety of functional groups into the molecule.

Etherification: The formation of ethers from this compound can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then undergo nucleophilic substitution with an alkyl halide. Another approach is acid-catalyzed etherification. google.com A chlorodimethylsilane-mediated reductive etherification has been shown to be a versatile method for polyether synthesis from diols. acs.org

A summary of representative derivatization strategies for diols is presented in the table below.

| Derivatization | Reagent Example | Catalyst/Conditions | Product |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF | Silyl ether |

| Esterification | Acetic anhydride | Pyridine | Acetate ester |

| Etherification | Methyl iodide | Sodium hydride (NaH) | Methyl ether |

Interactive Data Table: Derivatization of Diols (This is a simplified, representative table based on general alcohol chemistry.)

| Reaction Type | Reagents | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Silylation | R3SiCl, Base | Aprotic solvent, Room temperature | -OSiR3 |

| Esterification | R'COCl, Base | Aprotic solvent, 0°C to Room temperature | -OC(O)R' |

| Etherification | R''-X, Strong Base | Aprotic solvent, Elevated temperature | -OR'' |

Intermolecular and Intramolecular Reactivity of Diols

The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions.

Intramolecular Reactions: The distance between the two hydroxyl groups and the double bond allows for intramolecular cyclization reactions. For instance, acid-catalyzed intramolecular etherification could lead to the formation of a seven-membered cyclic ether, oxepane (B1206615). royalsocietypublishing.orgnih.gov The presence of the double bond could also participate in cyclization, for example, through haloetherification, where treatment with a halogen source could lead to the formation of a halogenated cyclic ether. researchgate.net Intramolecular cyclization of phenoxyethynyl diols has been shown to be an efficient route to unsaturated lactones. organic-chemistry.org

Intermolecular Reactions: Intermolecularly, this compound can undergo polymerization. For example, condensation polymerization with a dicarboxylic acid or its derivative would yield a polyester (B1180765). researchgate.netwikipedia.org The presence of the double bond in the polymer backbone could be used for subsequent cross-linking reactions. Ruthenium-catalyzed C-C coupling of vicinal diols with alkynes has been reported to form β,γ-unsaturated ketones. nih.gov

A summary of potential intermolecular and intramolecular reactions is provided below.

| Reaction Type | Reactant/Conditions | Product Type |

| Intramolecular Etherification | Acid catalyst, Heat | Cyclic ether (Oxepane derivative) |

| Intermolecular Polyesterification | Dicarboxylic acid, Heat | Polyester |

| Ring-Closing Metathesis | Grubbs' catalyst | Cyclic alkene |

Interactive Data Table: Reactivity of Unsaturated Diols (This is a simplified, representative table based on general diol and alkene chemistry.)

| Reaction Class | Key Transformation | Typical Reagents/Catalysts |

|---|---|---|

| Intramolecular Cyclization | Formation of a cyclic ether | Acid (e.g., H2SO4), Heat |

| Polymerization | Formation of a polyester | Diacid or diacyl chloride |

| Oxidation | Cleavage of the double bond | Ozone (O3), then a reducing agent |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions of this compound is key to controlling the outcome of its transformations.

Spectroscopic Probing of Reaction Pathways

The progress of reactions involving this compound and the structure of its products can be monitored and elucidated using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for tracking the disappearance of starting material signals and the appearance of product signals. royalsocietypublishing.orgresearchgate.net For instance, in an esterification reaction, the downfield shift of the protons and carbons adjacent to the hydroxyl groups would be indicative of ester formation. 2D NMR techniques such as COSY and HMQC can be used to establish the connectivity of the product's carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The broad O-H stretch of the diol would disappear or be replaced by other characteristic peaks, such as the C=O stretch of an ester, upon derivatization.

Mass Spectrometry (MS): MS provides information about the molecular weight of the products and their fragmentation patterns, which can aid in structure elucidation. conicet.gov.arnih.govnih.gov Derivatization of diols, for instance with boronic acids, can improve their detection by mass spectrometry. researchgate.net

Kinetic and Thermodynamic Studies

Kinetic studies can provide insights into the reaction rates and the factors that influence them, such as catalyst concentration and temperature. For example, in a polyesterification reaction, the rate of polymerization could be monitored by techniques such as titrating for the remaining carboxylic acid groups. researchgate.net Thermodynamic studies can determine the position of equilibrium for reversible reactions, such as some esterifications and etherifications. For intramolecular cyclizations, the thermodynamic stability of the resulting ring system (e.g., a seven-membered oxepane ring) will play a significant role. Computational studies can also be employed to model the reaction pathways and predict the relative energies of intermediates and transition states. acs.org

Stereochemical Outcomes and Origins of Selectivity

The presence of a double bond and two chiral centers that can potentially be formed during reactions introduces the element of stereochemistry.

Reactions at the Double Bond: Reactions such as dihydroxylation or epoxidation of the double bond can lead to the formation of new stereocenters. The stereochemical outcome (syn or anti-addition) will depend on the reagents and reaction conditions used. For example, dihydroxylation with osmium tetroxide typically proceeds with syn-stereochemistry. ucalgary.cajove.com

Reactions of the Diol: When the diol itself is chiral, or when reactions create chirality at the carbons bearing the hydroxyl groups, the stereoselectivity of subsequent transformations becomes important. For instance, in an intramolecular cyclization, the existing stereochemistry can influence the formation of new stereocenters in the cyclic product. researchgate.netscilit.com The use of chiral catalysts can also be employed to achieve high levels of stereoselectivity in reactions such as enantioselective acylation or silylation. rsc.orgnih.gov The relative stereochemistry of 1,2-diols can be assigned based on the products of iodocyclization. cdnsciencepub.com

Applications of E Hept 3 Ene 1,7 Diol in Complex Organic Synthesis

(E)-Hept-3-ene-1,7-diol as a Chiral Building Block

Chiral diols are fundamental starting materials in asymmetric synthesis, valued for their ability to introduce stereocenters that are crucial for the biological activity of target molecules. The transformation of a symmetrical diol like this compound into a chiral, non-racemic intermediate can be achieved through various established methods, such as enzymatic desymmetrization, thereby rendering it a valuable chiral building block.

The total synthesis of natural products frequently relies on the strategic use of chiral building blocks to construct complex molecular architectures with precise stereochemical control. Unsaturated diols, in particular, are precursors to a class of natural products known as oxylipins and other polyketide-derived metabolites.

While no direct total synthesis employing this compound as a starting material is prominently featured in the reviewed literature, the synthetic strategies for related natural products illustrate its potential. For instance, the total synthesis of various diarylheptanoids and other oxylipins often involves the use of C7 fragments and unsaturated diol intermediates. researchgate.netresearchgate.net The synthesis of the natural oxylipin (6R,7E,9R,10S)-6,9,10-trihydroxyoctadec-7-enoic acid was accomplished using hexane-1,6-diol as a starting material, which undergoes transformations including asymmetric epoxidation and cross-metathesis to build the required carbon skeleton. researchgate.net Similarly, the synthesis of bioactive diarylheptanoids, such as (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol, has been achieved from precursors like 4-hydroxybenzaldehyde, utilizing key steps like Wittig olefination and olefin cross-metathesis to construct the heptene (B3026448) chain. researchgate.net These examples highlight the types of complex natural products where a functionalized C7 building block like this compound could theoretically be applied.

Table 1: Examples of Natural Products Synthesized from Diol or Related Precursors

| Natural Product Family | Precursor Example | Key Synthetic Transformations |

| Oxylipins | Hexane-1,6-diol | Sharpless kinetic resolution, Asymmetric epoxidation, Olefin cross-metathesis researchgate.net |

| Diarylheptanoids | 4-Hydroxybenzaldehyde | Wittig olefination, Hydrolytic kinetic resolution, Olefin cross-metathesis researchgate.net |

| Bengamides | meso-Erythritol | Chemoenzymatic desymmetrization, Passerini reaction mdpi.com |

| Ieodomycins | Propane-1,3-diol | Sharpless asymmetric dihydroxylation, Iodolactonization, Wittig olefination acs.org |

The construction of novel bioactive molecules for pharmaceutical research is another area where chiral diols are of significant importance. The synthesis of bengamides, a family of natural products with potent antitumor and anthelmintic properties, provides a case study. The total synthesis of 4-epi-Bengamide E utilizes a chemoenzymatic desymmetrization of a bio-based meso-diol to create a chiral intermediate. mdpi.com This intermediate then undergoes a series of reactions, including a key diastereoselective Passerini reaction, to yield the final complex structure. mdpi.com This strategy underscores the power of using chiral diols, obtained from symmetrical precursors, to access biologically active compounds. The structural motif of this compound could be envisioned as a scaffold for generating libraries of new chemical entities for biological screening.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (E)-hept-3-ene-1,7-diol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the stereochemistry of the double bond. libretexts.org

In ¹H NMR spectroscopy, the chemical environment of each proton determines its chemical shift (δ). The protons on the carbons adjacent to the hydroxyl groups (C1 and C7) are expected to appear in the range of δ 3.6-3.8 ppm. The olefinic protons (H3 and H4) would resonate further downfield, typically between δ 5.4-5.6 ppm. The large coupling constant (J-value) between these olefinic protons (typically >12 Hz) is diagnostic for the trans or (E)-configuration of the double bond. The methylene (B1212753) protons at C2, C5, and C6 would exhibit distinct signals in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbons bonded to the electron-withdrawing hydroxyl groups (C1 and C7) would appear downfield around δ 60-65 ppm. The sp² hybridized carbons of the double bond (C3 and C4) would be found in the olefinic region of the spectrum, typically δ 125-135 ppm. The remaining sp³ hybridized methylene carbons (C2, C5, C6) would have signals in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard NMR principles for similar functional groups.

| Atom | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| C1 | ~3.6 (t) | ~62 |

| C2 | ~2.3 (q) | ~35 |

| C3 | ~5.5 (dt) | ~128 |

| C4 | ~5.5 (dt) | ~132 |

| C5 | ~2.1 (q) | ~31 |

| C6 | ~1.6 (quint) | ~30 |

| C7 | ~3.6 (t) | ~62 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₇H₁₄O₂), the molecular weight is 130.18 g/mol . nih.gov In electron ionization (EI-MS), the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 130.

The fragmentation of the molecular ion is predictable based on the functional groups present. Alcohols readily undergo dehydration, so a prominent peak at m/z 112, corresponding to the loss of a water molecule ([M-H₂O]⁺˙), is expected. aip.org A subsequent loss of a second water molecule could lead to a peak at m/z 94. Alpha-cleavage next to the hydroxyl groups is also a common fragmentation pathway for alcohols, which would result in the loss of a CH₂OH radical (31 Da) to give a fragment at m/z 99 ([M-CH₂OH]⁺). aip.org Allylic cleavage, a favorable process for alkenes, could also occur.

Table 2: Predicted Mass Spectrometry Fragments for this compound Predicted data based on common fragmentation patterns of alcohols and alkenes.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 130 | [C₇H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₇H₁₂O]⁺˙ | Loss of H₂O |

| 99 | [C₆H₁₁O]⁺ | α-cleavage (Loss of ·CH₂OH) |

| 94 | [C₇H₁₀]⁺˙ | Loss of 2H₂O |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its geometric isomer, (Z)-hept-3-ene-1,7-diol.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for analyzing the volatility and purity of the compound. pjps.pk The diol may require derivatization (e.g., silylation) to increase its volatility and prevent thermal degradation in the injector and column. The retention time provides a measure of purity, and the mass spectrum from the MS detector confirms the identity of the eluted peak.

High-Performance Liquid Chromatography (HPLC) is another powerful method for purity assessment and isomeric separation. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a methanol/water or acetonitrile/water gradient), can effectively separate the (E) and (Z) isomers due to subtle differences in their polarity and shape. Normal-phase HPLC could also be employed for this separation. The purity is determined by the relative area of the main peak in the chromatogram.

X-ray Crystallography for Absolute Configuration Determination (e.g., of related complexes or derivatives)

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including its absolute configuration. While obtaining a single crystal of a flexible, low-molecular-weight diol like this compound can be challenging, the technique is invaluable for analyzing its derivatives or co-crystals.

In research involving similar structural motifs, such as bicyclo[4.1.0]heptenones or other complex natural products, X-ray diffraction has been successfully used to determine the absolute configuration of the molecules. researchgate.net For instance, the analysis of a suitable crystalline derivative of this compound would unambiguously confirm the trans geometry of the double bond and establish the spatial arrangement of all atoms in the crystal lattice. This technique remains the gold standard for absolute stereochemical assignment in chemical research. acs.orgmdpi.com

Computational and Theoretical Chemistry of E Hept 3 Ene 1,7 Diol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (E)-hept-3-ene-1,7-diol. These calculations, often employing Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule, which is key to its reactivity. nih.govmdpi.comacs.org

The electronic structure of this compound is characterized by the presence of two hydroxyl (-OH) groups and a carbon-carbon double bond (C=C). The oxygen atoms of the hydroxyl groups are highly electronegative, leading to a polarized O-H bond and a significant electron density around these atoms. The C=C double bond, on the other hand, is a region of high electron density, making it susceptible to electrophilic attack. libretexts.orglibretexts.org

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the C=C double bond, indicating that this is the site most likely to donate electrons in a chemical reaction. The LUMO is distributed over the carbon atoms of the double bond and the adjacent carbon atoms, suggesting these are the likely sites for accepting electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

The electrostatic potential map of this compound visually represents the charge distribution. Regions of negative electrostatic potential are concentrated around the oxygen atoms of the hydroxyl groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. The area around the C=C double bond also shows a region of negative potential, consistent with its nucleophilic character.

Table 1: Calculated Electronic Properties of this compound (Theoretical Values)

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G(d) |

Molecular Dynamics and Conformational Analysis

The flexibility of the seven-carbon chain in this compound allows it to adopt a multitude of conformations. Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules over time, providing insights into their dynamic behavior and the relative stability of different conformers. mdpi.comibm.comscilit.com

The conformational preferences of this compound are governed by a balance of steric effects, torsional strain, and intramolecular interactions. A key feature is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This can occur when the carbon chain folds in a way that brings the two -OH groups into proximity, leading to the formation of a cyclic-like structure stabilized by a hydrogen bond. Such conformations can be significantly lower in energy than extended, linear conformations where no intramolecular hydrogen bonding is possible.

MD simulations can reveal the probability of finding the molecule in different conformational states. By analyzing the trajectories of the atoms over time, it is possible to identify the most populated and therefore most stable conformations. The analysis of dihedral angles along the carbon backbone is particularly useful for characterizing these different shapes. For molecules with an even number of CH2 groups in a chain linking two functional groups, a planar all-trans conformation is often favored, while an odd number can lead to a non-planar, partial gauche conformation. nih.gov

Table 2: Key Dihedral Angles and Conformational States of this compound (Theoretical)

| Dihedral Angle | Description | Common Conformations |

|---|---|---|

| C2-C3-C4-C5 | Defines the geometry around the double bond | Trans (approx. 180°) |

| O1-C1-C2-C3 | Orientation of the first hydroxyl group | Gauche, Anti |

| C4-C5-C6-C7 | Flexibility of the alkyl chain | Gauche, Anti |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which are invaluable for its identification and structural elucidation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using quantum chemical methods. The predicted ¹H NMR spectrum would show characteristic signals for the protons of the hydroxyl groups, the protons attached to the double bond (vinylic protons), and the protons on the aliphatic chain. The chemical shifts of the vinylic protons would be indicative of the (E)-configuration of the double bond. The ¹³C NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the rest of the chain, including those bonded to the hydroxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum can be simulated by calculating the vibrational frequencies of the molecule. The predicted spectrum for this compound would exhibit characteristic absorption bands corresponding to the stretching vibrations of the O-H bonds (a broad band around 3300-3400 cm⁻¹), C-H bonds (around 2850-3000 cm⁻¹), the C=C double bond (around 1650-1670 cm⁻¹), and C-O bonds (around 1050-1150 cm⁻¹). mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound can be predicted to understand its UV-Vis absorption properties. The primary absorption is expected to be due to the π → π* transition of the C=C double bond. The predicted maximum absorption wavelength (λmax) would likely fall in the far-UV region, typical for an isolated double bond. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of vinylic protons | 5.4 - 5.6 ppm |

| ¹³C NMR | Chemical Shift (δ) of sp² carbons | 125 - 135 ppm |

| IR | O-H stretching frequency | 3350 cm⁻¹ |

| IR | C=C stretching frequency | 1665 cm⁻¹ |

Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, locate the transition states, and calculate the activation energies. chemistrysteps.compurdue.edu

A common reaction for unsaturated diols is intramolecular cyclization to form cyclic ethers. For this compound, an acid-catalyzed intramolecular cyclization could potentially lead to the formation of a substituted tetrahydrofuran or tetrahydropyran ring. Computational modeling of this reaction would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the reactant, this compound, and the potential cyclic ether products.

Transition State Searching: Locating the transition state structure for the cyclization step. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: Confirming the nature of the stationary points (reactants and products as minima, transition state with one imaginary frequency).

Activation Energy Calculation: Determining the energy difference between the transition state and the reactant to predict the reaction rate.

Another important reaction pathway to model is the oxidation of the double bond, for example, through epoxidation, which would yield an epoxy diol. libretexts.orgchemistrysteps.com Computational studies can compare the energetics of different epoxidation mechanisms and predict the stereochemical outcome of the reaction.

Table 4: Theoretical Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Intramolecular Cyclization | Protonation of hydroxyl group | 5 - 10 | DFT |

| Intramolecular Cyclization | Nucleophilic attack of the other hydroxyl group | 15 - 25 | DFT |

Future Perspectives and Research Frontiers for E Hept 3 Ene 1,7 Diol

Innovative Synthetic Methodologies

The future synthesis of (E)-hept-3-ene-1,7-diol is poised to move beyond traditional multi-step procedures towards more efficient and sustainable catalytic methods. Innovations in this area will likely focus on atom economy, step-efficiency, and the use of environmentally benign reagents.

Advanced catalytic approaches are expected to play a pivotal role. For instance, methods involving the direct, selective oxidation of C-H bonds in readily available hydrocarbon feedstocks could offer a streamlined route to this and other non-vicinal diols. rsc.org The development of catalysts that can precisely functionalize specific methylene (B1212753) groups in a heptene (B3026448) backbone would be a significant breakthrough.

Another promising avenue is the application of novel transition metal-catalyzed reactions that can construct the carbon skeleton and introduce the hydroxyl groups in a controlled manner. Methodologies that enable the conversion of simple, abundant alkenes into valuable 1,4-diols through auxiliary-mediated C-H oxidation are indicative of the sophisticated synthetic strategies that could be adapted for this compound. The following table outlines potential innovative synthetic strategies and their projected advantages.

Table 1: Potential Innovative Synthetic Methodologies for this compound

| Methodology | Potential Catalyst/Reagent | Anticipated Advantages |

|---|---|---|

| Selective C-H Oxidation | Custom-designed transition metal complexes | Fewer synthetic steps, utilization of simple precursors |

| Auxiliary-Mediated C-H Silylation/Oxidation | Iridium-based catalysts with Si,N-type chelating auxiliaries | High regioselectivity, broad functional group tolerance |

| Alkene Metathesis | Ruthenium or Molybdenum catalysts | Modular approach from smaller functionalized alkenes |

| Biocatalytic Oxidation | Engineered P450 monooxygenases | High stereoselectivity, green reaction conditions |

Exploration of Bio-Inspired Transformations

The quest for greener and more selective chemical transformations has increasingly turned to nature for inspiration. beilstein-journals.org Bio-inspired catalysis, which mimics the intricate machinery of enzymes, offers a powerful toolkit for the synthesis of complex molecules like this compound.

A significant research frontier is the use of engineered enzymes for the direct hydroxylation of unsaturated hydrocarbons. thieme-connect.com Cytochrome P450 monooxygenases (CYP450s), for example, are known for their ability to catalyze the selective oxidation of C-H bonds. rsc.org Through directed evolution and protein engineering, it is conceivable to develop a P450 variant that can regioselectively hydroxylate a heptene precursor at the terminal positions to yield this compound. researchgate.net This biocatalytic approach would offer unparalleled selectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry. rsc.org

Furthermore, the broader exploration of enzymatic cascades, where multiple enzymes work in concert to perform a series of transformations in a single pot, could provide a highly efficient route to this diol from simple bio-based feedstocks. nih.gov This approach mimics the metabolic pathways found in living organisms and can lead to significant improvements in yield and reductions in waste. nih.gov

Expanded Applications in Medicinal Chemistry and Materials Science

The bifunctional nature of this compound, with its two reactive hydroxyl groups and a conformationally defined unsaturated linker, makes it an attractive building block for both medicinal chemistry and materials science.

In medicinal chemistry, bifunctional molecules are gaining prominence as novel therapeutic modalities. nih.gov this compound could serve as a unique and structurally defined linker for the construction of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional drugs that bring two protein targets into proximity. researchgate.netwuxibiology.com The trans-alkene unit would provide conformational rigidity, which is often crucial for effective binding to biological targets.

In the realm of materials science, there is a growing demand for biodegradable polymers derived from renewable resources. mdpi.com Unsaturated diols are valuable monomers for the synthesis of biodegradable polyesters with tunable properties. nih.govacs.org The incorporation of this compound into polyester (B1180765) or polyurethane backbones could impart specific thermal and mechanical properties. acs.org The double bond also offers a handle for post-polymerization modification, allowing for the cross-linking of the polymer chains to create thermosets or the attachment of functional moieties. nih.gov

Table 2: Potential Applications of this compound

| Field | Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Bifunctional linker in drug design (e.g., PROTACs) | Provides a rigid and defined scaffold connecting two pharmacophores. nih.govresearchgate.net |

| Materials Science | Monomer for biodegradable polyesters and polyurethanes | Introduces unsaturation for cross-linking and tuning of material properties. nih.govacs.org |

| Organic Synthesis | Versatile building block for complex molecule synthesis | The two hydroxyl groups and the central double bond can be selectively functionalized. |

Interdisciplinary Collaborations and Emerging Technologies

Unlocking the full potential of this compound will necessitate a departure from siloed research efforts towards a more integrated, interdisciplinary approach. Collaborations between synthetic organic chemists, enzymologists, polymer scientists, and computational chemists will be crucial for accelerating discovery and innovation.

Computational modeling is emerging as a powerful tool in catalyst design and reaction optimization. jnu.ac.inrsc.org Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of potential catalysts for the synthesis of this compound, thereby reducing the need for extensive empirical screening. pnnl.gov This in silico approach can guide the rational design of both chemical catalysts and enzyme active sites for enhanced efficiency and selectivity.

Emerging technologies such as flow chemistry are also set to revolutionize the synthesis of fine chemicals. nih.govacs.org Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for seamless scale-up compared to traditional batch processes. nih.gov The development of a continuous flow process for the synthesis of this compound could enable its efficient and safe production on an industrial scale.

The synergy of these interdisciplinary collaborations and emerging technologies will undoubtedly pave the way for new discoveries and applications for this compound, transforming it from a molecule of latent potential into a valuable component in the chemist's toolbox.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-hept-3-ene-1,7-diol, and what critical parameters influence stereochemical outcomes?

- Methodological Answer : The synthesis of this compound typically involves stereoselective dihydroxylation of hept-3-ene precursors. Key parameters include the choice of oxidizing agents (e.g., OsO4 or Sharpless conditions), solvent polarity, and temperature control to favor the (E)-configuration. Post-synthesis, High-Resolution Mass Spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming stereochemistry and purity. For example, HRMS analysis, as described in synthetic protocols for structurally analogous diols, ensures accurate mass confirmation .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred due to its sensitivity in detecting low-concentration diols in biological samples. For instance, methods developed for detecting 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in human biomonitoring studies can be adapted, utilizing reverse-phase columns and deuterated internal standards to minimize matrix interference . Gas Chromatography (GC) with flame ionization detection is less ideal due to the compound’s polarity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported concentration data of this compound across experimental setups?

- Methodological Answer : Contradictions often arise from variability in extraction protocols or analytical conditions. To address this:

- Standardize sample preparation (e.g., solvent extraction ratios, pH control).

- Use interlaboratory calibration with reference materials.

- Apply multivariate statistical analysis (e.g., ANOVA) to assess significance of observed differences, as demonstrated in studies on terpene diol variability in wine matrices .

- Incorporate replication studies to identify systematic errors, aligning with qualitative research frameworks for data contradiction analysis .

Q. What experimental designs are recommended to evaluate the environmental persistence and metabolic pathways of this compound?

- Methodological Answer :

- Environmental Persistence : Conduct aerobic/anaerobic biodegradation assays under controlled conditions (OECD 301/302 guidelines), monitoring half-life via LC-MS. Include soil/sediment matrices to simulate environmental fate, as seen in TMDD persistence studies .

- Metabolic Pathways : Use <sup>14</sup>C-labeled this compound in in vitro hepatocyte assays to identify phase I/II metabolites. HRMS/MS fragmentation patterns can map metabolic transformations, similar to TMDD excretion kinetics research .

Q. How does the (E)-configuration impact the compound’s biological activity compared to its (Z)-isomer?

- Methodological Answer :

- Synthesize both isomers via stereocontrolled routes (e.g., asymmetric catalysis) and compare their binding affinities in receptor assays (e.g., enzyme inhibition studies).

- Use molecular docking simulations to predict steric and electronic interactions, referencing structural analogs like (3S,5S,E)-1,7-diphenylhept-1-ene-3,5-diol .

- Validate findings with in vivo models to assess bioavailability differences, ensuring statistical power through factorial experimental designs .

Q. What strategies mitigate challenges in detecting stereoisomeric impurities during this compound synthesis?

- Methodological Answer :

- Employ chiral stationary phases in HPLC (e.g., amylose-based columns) for isomer separation.

- Optimize mobile phase composition (e.g., hexane/isopropanol gradients) to enhance resolution.

- Validate purity thresholds using circular dichroism (CD) spectroscopy, as applied in quality control of pharmacopeial diol derivatives .

Data Reporting and Reproducibility

Q. How should researchers design studies to ensure reproducibility in this compound research?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in EU chemical data platform regulations .

- Document all synthetic steps, including catalyst loadings and reaction times, in machine-readable formats.

- Publish raw spectral data (NMR, HRMS) in supplementary materials, aligning with standards for diol characterization in peer-reviewed journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.